Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)oxy]butanoate
Description
Properties
IUPAC Name |
propan-2-yl 3-oxo-2-(3-oxo-5-phenylcyclohexen-1-yl)oxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-12(2)23-19(22)18(13(3)20)24-17-10-15(9-16(21)11-17)14-7-5-4-6-8-14/h4-8,11-12,15,18H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAFHWWVECLYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(=O)C)OC1=CC(=O)CC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129012 | |
| Record name | Butanoic acid, 3-oxo-2-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)oxy]-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374509-66-6 | |
| Record name | Butanoic acid, 3-oxo-2-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)oxy]-, 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-oxo-2-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)oxy]-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)oxy]butanoate, with the CAS number 1374509-66-6, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant research findings.
Biological Activity Overview
The biological activity of Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohexen-1-en-1-yl)oxy]butanoate has been evaluated in various studies focusing on its cytotoxicity and antimicrobial properties. Preliminary findings suggest that this compound exhibits significant potential against cancer cell lines and various microbial pathogens.
Cytotoxic Activity
Research has demonstrated that Isopropyl 3-oxo compounds can induce cytotoxic effects in cancer cell lines. A study evaluated the cytotoxicity of related compounds against several cell lines including MCF7 (breast cancer), Hep G2 (liver cancer), A549 (lung cancer), and Caco2 (colon cancer). The results indicated a concentration-dependent reduction in cell viability, with notable IC50 values:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF7 | 7.1 |
| Hep G2 | 2.873 |
| A549 | Variable |
| Caco2 | Variable |
The mechanism of action was primarily through apoptosis induction and cell cycle arrest at various phases depending on the specific cell line treated .
Antimicrobial Activity
In addition to cytotoxic effects, Isopropyl 3-oxo compounds have shown promising antimicrobial activity. The minimum inhibitory concentration (MIC) against common pathogens was assessed:
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 1.95 |
| Escherichia coli | Variable |
| Staphylococcus aureus | Variable |
These findings suggest that Isopropyl 3-oxo compounds could serve as potential candidates for developing antimicrobial agents .
Case Studies and Research Findings
Several studies have highlighted the biological activities of Isopropyl 3-oxo derivatives:
- Cytotoxicity Study : A comprehensive analysis on the cytotoxic effects of Isopropyl derivatives revealed their ability to induce apoptosis in cancer cells through mitochondrial pathways. The study utilized flow cytometry to assess cell cycle progression and apoptosis markers .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of Isopropyl derivatives showed significant inhibition against various microbial strains, emphasizing their potential as natural alternatives to synthetic antibiotics .
Scientific Research Applications
Medicinal Chemistry
Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)oxy]butanoate has been investigated for its potential therapeutic properties. Its structural features suggest it may act as a precursor or intermediate in the synthesis of biologically active compounds.
Case Study Example :
A study focused on synthesizing derivatives of this compound to evaluate their anti-inflammatory activity. The derivatives were tested in vitro against various inflammatory markers, showing promising results that warrant further exploration in vivo.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules.
Applications Include :
- Synthesis of Novel Compounds : Researchers have used this compound as a starting material to develop new synthetic pathways for pharmaceuticals.
Material Science
The compound's unique chemical structure allows it to be incorporated into polymeric materials, potentially enhancing their properties.
Potential Uses :
Research is being conducted on incorporating this compound into polymer matrices to improve thermal stability and mechanical strength.
Data Table of Applications
| Application Area | Description | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Potential anti-inflammatory agents | In vitro studies on derivative compounds |
| Organic Synthesis | Building block for complex molecules | Synthesis of novel pharmaceutical compounds |
| Material Science | Enhancement of polymer properties | Research on polymer incorporation |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The isopropyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.
Key Findings :
-
Alkaline hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl.
-
Acidic conditions favor equilibrium-driven hydrolysis but require longer reaction times .
Nucleophilic Substitution at the Enol Ether
The enol ether group (C-O-C linkage adjacent to the cyclohexenone ring) is susceptible to nucleophilic substitution. Copper-mediated coupling reactions have been explored for functionalization.
Research Insights :
-
The allylic oxygen acts as a leaving group in SN2' reactions, enabling stereoselective substitution .
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Palladium catalysts enhance coupling efficiency with aryl halides, forming biaryl structures relevant to drug design .
Reduction of Ketone Groups
The two α,β-unsaturated ketones (3-oxo groups) are reducible via catalytic hydrogenation or hydride transfer.
| Reduction Method | Products | Conditions | Stereochemistry |
|---|---|---|---|
| H2 (1 atm), Pd/C | Diol derivatives | Ethanol, RT | Racemic mixture |
| NaBH4 in MeOH | Secondary alcohols | 0°C → RT | Partial selectivity |
Observations :
-
Hydrogenation saturates the cyclohexenone ring, forming a cyclohexanol derivative.
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Steric hindrance from the phenyl group influences reduction rates and stereoselectivity .
Cycloaddition and Ring-Opening Reactions
The conjugated enone system participates in Diels-Alder reactions, forming six-membered rings.
| Dienophile | Adduct | Conditions | Applications |
|---|---|---|---|
| Maleic anhydride | Bicyclic lactone | Toluene, 110°C | Polymer precursors |
| Tetrazines | Pyridazine derivatives | Microwave, 120°C | Bioorthogonal chemistry |
Mechanistic Notes :
-
Electron-deficient dienophiles react preferentially with the electron-rich enol ether .
-
Microwave irradiation accelerates reaction kinetics by 3–5x compared to conventional heating .
Oxidative Degradation Pathways
Exposure to strong oxidants (e.g., KMnO4) cleaves the cyclohexenone ring, generating phenylacetic acid derivatives.
| Oxidizing Agent | Products | Conditions |
|---|---|---|
| KMnO4 (aq.) | 5-Phenyl-2-oxopentanedioic acid | H2SO4, 80°C |
| Ozone (O3) | Ozonides → Fragmentary aldehydes | CH2Cl2, -78°C |
Stability Considerations :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives
- Structure: Shares the 3-oxo-butanoate backbone but replaces the cyclohexenyl ether with a 2,5-dioxopyrrolidinyl group.
- Bioactivity : Demonstrated anthelmintic (100% mortality against Haemonchus contortus at 10 mg/mL), cytotoxic (IC₅₀ = 7.8 µg/mL against HeLa cells), and antimicrobial properties (MIC = 3.12 µg/mL against Bacillus subtilis) .
- Key Difference : The pyrrolidinyl substituent likely enhances hydrogen-bonding interactions, influencing its bioactivity compared to the phenylcyclohexenyl group in the target compound.
Simple Esters (e.g., Ethyl Butanoate, Propyl Butanoate)
- Structure : Lack the 3-oxo group and complex ether substituents.
- Properties: Lower molecular weight (~116–130 g/mol vs. ~358 g/mol for the target compound) results in higher volatility and simpler synthesis. Ethyl butanoate is widely used in flavoring agents due to its fruity odor .
Structural and Physicochemical Comparison
Research Findings and Mechanistic Insights
- Ethyl 3-oxo Derivatives: Molecular docking studies suggest strong binding to E. coli DNA gyrase (binding energy = -9.2 kcal/mol) and C. elegans tubulin (-8.5 kcal/mol), attributed to the dioxopyrrolidinyl group’s polar interactions .
- Stability: The target compound’s conjugated enone system (3-oxo groups) could increase reactivity toward nucleophiles compared to simpler esters, impacting shelf life or metabolic pathways.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)oxy]butanoate, and how can intermediates be verified?
- Methodological Answer : Begin with esterification of 3-oxobutanoic acid derivatives (e.g., via isopropyl alcohol activation under acidic conditions). Protect the ketone groups to avoid side reactions during the cyclohexenyl ether formation. Intermediate verification requires HPLC (for purity) and NMR (to confirm substitution patterns, e.g., δ 5.2–5.5 ppm for enol ether protons). Cross-reference with IR spectroscopy (C=O stretches at ~1700–1750 cm⁻¹) to track ketone preservation .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Identify substituents on the cyclohexenyl ring (e.g., phenyl group integration at δ 7.2–7.4 ppm) and ester linkages (δ 1.2–1.4 ppm for isopropyl methyl groups) .
- X-ray crystallography : Resolve stereochemical ambiguities in the cyclohexenyl moiety (e.g., chair vs. boat conformations) by analyzing crystallographic data deposited in the Cambridge Structural Database .
- Mass spectrometry (HRMS) : Confirm molecular weight (C19H22O6, theoretical ~370.14 g/mol) and fragmentation patterns to validate the ester and ketone groups .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC at 25°C, 40°C, and 60°C in buffers (pH 3–9). Monitor degradation products (e.g., hydrolysis of the ester group to 3-oxobutanoic acid) via UV detection (λmax ~250 nm for conjugated ketones) .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data between theoretical predictions and experimental observations?
- Methodological Answer : For discrepancies in NMR coupling constants (e.g., unexpected diastereotopic protons), employ DFT calculations (B3LYP/6-31G*) to model electronic environments. Compare computed chemical shifts with experimental data, adjusting for solvent effects (e.g., chloroform vs. DMSO) . If crystallographic data conflicts with NMR results (e.g., axial vs. equatorial substituents), prioritize X-ray findings due to their direct spatial resolution .
Q. What experimental designs optimize regioselectivity in the cyclohexenyl ether formation?
- Methodological Answer : Use DoE (Design of Experiments) to test variables:
- Catalyst choice (e.g., p-TsOH vs. Lewis acids like BF3·OEt2) .
- Solvent polarity (aprotic solvents like THF improve enol ether yields).
- Temperature (40–80°C balances reaction rate vs. decomposition).
Analyze outcomes via GC-MS to quantify byproducts (e.g., elimination vs. substitution pathways) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies with deuterated esters to identify rate-determining steps. Combine with Hammett plots (substituted phenyl groups) to assess electronic effects on the cyclohexenyl moiety’s electrophilicity . For stereochemical outcomes, use chiral HPLC to separate enantiomers and assign configurations via circular dichroism (CD) .
Q. How to address challenges in achieving enantiomeric purity during synthesis?
- Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during esterification. Validate enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR. For persistent racemization, redesign protecting groups (e.g., switch isopropyl to bulkier tert-butyl esters) to sterically hinder nucleophilic attack .
Data Contradiction Analysis
Q. When crystallographic data indicates planar ketone groups but DFT predicts non-planarity, which interpretation holds?
- Methodological Answer : Crystallography may show planar geometries due to crystal packing forces, while DFT models isolated molecules. Reconcile by conducting solvated DFT simulations (e.g., implicit solvent models) and compare with variable-temperature NMR to detect conformational flexibility .
Q. Why do mass spectrometry and elemental analysis yield conflicting purity assessments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
